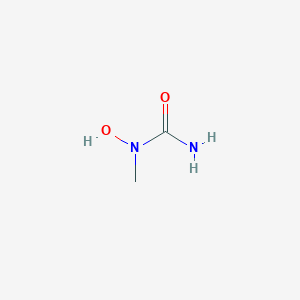

1-Hydroxy-1-methylurea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 529064. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-1-methylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2/c1-4(6)2(3)5/h6H,1H3,(H2,3,5) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWOEDAIWSVHFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225339 |

Source

|

| Record name | Urea, N-hydroxy-N-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7433-43-4 |

Source

|

| Record name | N-Hydroxy-N-methylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7433-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-1-methylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-hydroxy-1-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-hydroxy-N-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxy-1-methylurea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z9MU9E3DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Hydroxy-1-methylurea

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of 1-Hydroxy-1-methylurea, a compound of interest for researchers in medicinal chemistry and drug development. Drawing upon established chemical principles and field-proven insights, this document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to safely and efficiently synthesize this target molecule.

Introduction: The Significance of this compound

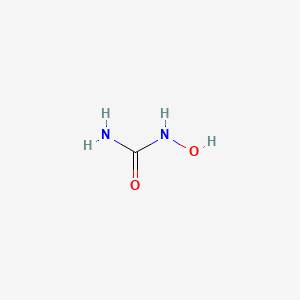

This compound, also known as N-hydroxy-N-methylurea, is a methylated derivative of hydroxyurea. Hydroxyurea itself is a well-established antineoplastic agent used in the treatment of various cancers, including chronic myeloid leukemia, and for managing sickle-cell disease.[1][2] The therapeutic effects of hydroxyurea are attributed to its ability to inhibit ribonucleoside-diphosphate reductase, an enzyme crucial for DNA synthesis.[1] Furthermore, hydroxyurea is known to be a nitric oxide (NO) donor and can influence DNA methylation, which may contribute to its therapeutic profile.[2][3][4][5] The addition of a methyl group to the hydroxylated nitrogen atom in this compound is of significant interest as it may modulate the compound's biological activity, pharmacokinetic properties, and potential as a therapeutic agent. It has been noted for its anticancer activity by impairing DNA replication.[6]

This guide will focus on a primary and highly efficient synthetic route: the reaction of N-methylhydroxylamine with an isocyanate. This approach is favored for its directness and generally good yields.

Core Synthetic Strategy: Reaction of N-Methylhydroxylamine with Methyl Isocyanate

The most direct and widely applicable method for the synthesis of N-substituted N-hydroxyureas involves the reaction of a corresponding N-substituted hydroxylamine with an isocyanate.[7] In the case of this compound, this translates to the reaction between N-methylhydroxylamine and methyl isocyanate.

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition mechanism. The nitrogen atom of N-methylhydroxylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. The lone pair of electrons on the nitrogen initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate then rapidly rearranges to form the stable urea derivative.

Caption: Reaction of N-methylhydroxylamine with methyl isocyanate.

Experimental Protocol: Synthesis of this compound

This protocol details the step-by-step procedure for the synthesis of this compound. It is crucial to perform this synthesis in a well-ventilated fume hood, as methyl isocyanate is volatile and highly toxic.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| N-Methylhydroxylamine Hydrochloride | CH₅NO·HCl | 83.52 | 2.0 g | Starting material |

| Sodium Methoxide | CH₃ONa | 54.02 | 1.29 g | Base |

| Methanol | CH₃OH | 32.04 | 10 mL | Solvent |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | Anhydrous, reaction solvent |

| Methyl Isocyanate | C₂H₃NO | 57.05 | 1.35 mL | Reagent, highly toxic |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | For workup |

| Saturated Aqueous NaCl | NaCl(aq) | - | 50 mL | For washing |

| Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent |

Step-by-Step Procedure

Part 1: In-situ Generation of Free N-Methylhydroxylamine

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of N-methylhydroxylamine hydrochloride in 10 mL of methanol. Cool the solution in an ice bath.[8]

-

Base Addition: Slowly add 1.29 g of sodium methoxide to the cooled, stirring solution. The addition of the base will neutralize the hydrochloride salt, generating the free N-methylhydroxylamine.[8]

-

Stirring: Continue stirring the mixture at room temperature for 15 minutes. A precipitate of sodium chloride will form.[8]

-

Filtration: Filter the mixture through a sintered glass funnel to remove the sodium chloride precipitate. Wash the filter cake with a small amount of anhydrous tetrahydrofuran (THF). The resulting filtrate contains the free N-methylhydroxylamine in a solution of methanol and THF. This solution should be used immediately in the next step.

Part 2: Synthesis of this compound

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place the freshly prepared solution of N-methylhydroxylamine. Add an additional 40 mL of anhydrous THF to the flask.

-

Addition of Methyl Isocyanate: Under a nitrogen atmosphere, add 1.35 mL of methyl isocyanate dropwise to the stirring solution of N-methylhydroxylamine at room temperature.[7] Caution: This step should be performed with extreme care in a fume hood as methyl isocyanate is highly toxic and volatile.

-

Reaction: Stir the reaction mixture at room temperature for 20 hours.[7]

-

Workup:

-

After 20 hours, add 100 mL of diethyl ether and 100 mL of water to the reaction mixture.[7]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with 50 mL of saturated aqueous NaCl solution.[7]

-

Dry the organic layer over anhydrous magnesium sulfate.[7]

-

Filter off the drying agent.

-

-

Isolation and Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

-

The crude product can be purified by chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.[7]

-

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling Considerations

-

Methyl Isocyanate: Methyl isocyanate is extremely toxic, volatile, and a lachrymator. It should be handled with extreme caution in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have an appropriate quenching solution (e.g., a dilute solution of ammonia or sodium bisulfite) readily available in case of a spill.

-

Sodium Methoxide: Sodium methoxide is a corrosive and flammable solid. Handle it in a dry environment as it reacts with moisture.

-

Solvents: Methanol, tetrahydrofuran, and diethyl ether are flammable. Ensure that there are no ignition sources nearby during their use.

Alternative Synthetic Routes

While the reaction of N-methylhydroxylamine with methyl isocyanate is a primary method, other potential synthetic strategies exist:

-

Methylation of Hydroxyurea: It may be possible to synthesize this compound by the direct methylation of hydroxyurea. This could potentially be achieved using a methylating agent such as dimethyl sulfate in the presence of a base.[9] However, this approach may suffer from selectivity issues, with potential for methylation at other positions on the hydroxyurea molecule.

-

From N-Methylurea: Another conceivable, though more complex, route could involve the conversion of N-methylurea to its N-nitroso derivative, followed by a series of transformations. The synthesis of N-nitrosomethylurea from methylurea is a known process.[10] However, the subsequent conversion to this compound would require further investigation and development.

Conclusion

The synthesis of this compound is readily achievable through the reaction of in-situ generated N-methylhydroxylamine with methyl isocyanate. This guide provides a detailed and practical protocol for this synthesis, grounded in established chemical literature. By understanding the underlying reaction mechanism and adhering to the outlined safety precautions, researchers can confidently prepare this compound for further investigation into its biological and therapeutic potential.

References

-

PrepChem. (n.d.). Synthesis of N-hydroxy-N-(5-phenylfur2-yl)methyl-N'-methyl urea. Retrieved from [Link]

- Google Patents. (n.d.). RU2104267C1 - Method of preparing n-hydroxyurea, n-hydroxyurea derivatives and method of inhibiting lipoxygenase in mammals.

-

ResearchGate. (n.d.). A Convenient Method for the Synthesis of N-Hydroxyureas. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hydroxyurea. Retrieved from [Link]

- Google Patents. (n.d.). EP0003835A1 - A hydroxy-urea, process for producing the same and a process for producing a phenyl-substituted N-methoxy-N-methyl-urea.

-

Organic Syntheses. (n.d.). Nitrones for intramolecular 1,3-dipolar cycloadditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hydroxyurea. PubChem Compound Summary for CID 3657. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nitrosomethylurea. Retrieved from [Link]

-

ResearchGate. (2016). New Method for synthesis hydroxyurea and Some its polymers supported derivatives as new controlled release drugs. Retrieved from [Link]

-

King, S. B., et al. (2014). Unlocking the binding and reaction mechanism of hydroxyurea substrates as biological nitric oxide donors. PLoS One, 9(8), e105893. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions carried out between the isocyanate groups with (A) amino.... Retrieved from [Link]

- Google Patents. (n.d.). IT1051036B - PROCEDURE FOR THE SYNTHESIS OF N METHYL UREE.

-

ResearchGate. (n.d.). Mechanism of the reaction between an isocyanate and a hydroxyl group to form a carbamate ester catalyzed by ternary amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Reviewing the impact of hydroxyurea on DNA methylation and its potential clinical implications in sickle cell disease. European Journal of Haematology, 113(3), 264-272. Retrieved from [Link]

-

ResearchGate. (2024). Reviewing the impact of hydroxyurea on DNA methylation and its potential clinical implications in sickle cell disease. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Hydroxycarbamide effects on DNA methylation and gene expression in myeloproliferative neoplasms. Clinical Epigenetics, 12(1), 191. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of isocyanate structure on deblocking and cure reaction of N-methylaniline-blocked diisocyanates and polyisocyanates. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (1966). The synthesis and some reactions of N-hydroxycarbamates. Retrieved from [Link]

Sources

- 1. Hydroxyurea | CH4N2O2 | CID 3657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Unlocking the binding and reaction mechanism of hydroxyurea substrates as biological nitric oxide donors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reviewing the impact of hydroxyurea on DNA methylation and its potential clinical implications in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxycarbamide effects on DNA methylation and gene expression in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Hydroxy-N-methylurea CAS#: 7433-43-4 [amp.chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. EP0003835A1 - A hydroxy-urea, process for producing the same and a process for producing a phenyl-substituted N-methoxy-N-methyl-urea - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

characterization of 1-Hydroxy-1-methylurea

An In-Depth Technical Guide to 1-Hydroxy-1-methylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive (CAS No. 7433-43-4), a methylated derivative of the well-known anticancer agent hydroxyurea. The document delineates its fundamental physicochemical properties, detailed spectroscopic profile, and robust analytical methodologies for its quantification and quality control. Furthermore, it explores the synthesis pathways, mechanism of biological action, and critical safety protocols. This guide is intended to serve as a core reference for professionals in pharmacology and medicinal chemistry, facilitating further research and development involving this compound.

Introduction and Significance

This compound, also known by synonyms such as N-Hydroxy-N-methylurea and 1-Methylhydroxyurea, is a small organic molecule with significant therapeutic potential.[1][2] As a derivative of hydroxyurea, a cornerstone therapy for myeloproliferative neoplasms and sickle cell disease, this compound shares a similar mechanism of action rooted in the inhibition of ribonucleotide reductase, a critical enzyme for DNA synthesis.[1][3][4] Its primary biological effect is the impairment of DNA replication, which selectively targets rapidly proliferating cells, forming the basis of its anticancer activity.[1] This guide offers a detailed scientific characterization to support its application in research and drug development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and analytical development.

| Property | Value | Source(s) |

| CAS Number | 7433-43-4 | [1][2] |

| Molecular Formula | C₂H₆N₂O₂ | [1][2] |

| Molecular Weight | 90.08 g/mol | [1][2] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 65-68 °C | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Storage Temperature | Refrigerator (2-8 °C) | [1] |

| XLogP3 | -0.5 | [2] |

Molecular Structure and Visualization

The chemical structure of this compound consists of a urea backbone with a methyl group and a hydroxyl group attached to the same nitrogen atom. This substitution pattern is critical to its biological activity.

Synthesis Pathway and Methodology

The synthesis of N-hydroxyureas can be achieved through several routes. A common and effective strategy involves the reaction of an N-substituted hydroxylamine with an isocyanate, or a synthetic equivalent. The following protocol is a representative method adapted from general procedures for hydroxyurea synthesis.[5]

Synthesis Workflow Diagram

Experimental Protocol: Synthesis from N-Methylhydroxylamine

This protocol describes the synthesis via the reaction of N-methylhydroxylamine with cyanate.

-

Reagent Preparation: In a round-bottom flask, dissolve N-methylhydroxylamine hydrochloride (1.0 eq) in water.

-

Reaction Initiation: To the stirred solution, add potassium cyanate (1.1 eq) portion-wise over 15 minutes, maintaining the temperature below 30 °C with an ice bath if necessary.

-

Reaction Progression: Allow the mixture to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Extraction: Once the reaction is complete, cool the solution in an ice bath. Carefully acidify the mixture to a pH of ~5-6 with a suitable acid like HCl. Extract the aqueous phase three times with ethyl acetate.

-

Causality Note: The acidification step protonates any remaining unreacted hydroxylamine and helps in the subsequent extraction of the neutral product into the organic solvent.

-

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/ether mixture, to yield pure this compound as a white solid.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy

A proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show three distinct signals:

-

A singlet for the methyl protons (-CH₃) typically appearing around 2.5-3.0 ppm.

-

A broad singlet for the primary amine protons (-NH₂) around 6.0-7.0 ppm. The protons are exchangeable with D₂O.

-

A broad singlet for the hydroxyl proton (-OH) at a more variable chemical shift, often downfield (>8.0 ppm), which is also exchangeable with D₂O.

Rationale: The use of DMSO-d₆ as a solvent is preferred for molecules with exchangeable protons as it often allows for their observation, unlike D₂O where they would be replaced by deuterium.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups within the molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.

-

N-H Stretch: A medium to sharp absorption band, often appearing in the same region as the O-H stretch (3100-3300 cm⁻¹).

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹.[7]

-

N-H Bend (Amide II): A medium absorption band around 1550-1620 cm⁻¹.

-

C-N Stretch: An absorption in the 1300-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Ion Peak [M]⁺: Under Electron Ionization (EI), the spectrum should show a molecular ion peak at an m/z ratio of 90, corresponding to the molecular weight of C₂H₆N₂O₂.[2]

-

Fragmentation: Common fragmentation patterns would involve the loss of the hydroxyl group (-OH, m/z 17), the methyl group (-CH₃, m/z 15), or cleavage of the urea backbone, providing structural confirmation.

Analytical Methodologies

Accurate quantification of this compound is crucial for pharmacokinetic studies and quality control. HPLC and GC-MS are two powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for quantifying the compound in various matrices, including plasma and formulation buffers.[8][9]

Protocol for HPLC-UV Analysis:

-

System: An HPLC system with a UV detector is required.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[8][10]

-

Mobile Phase: A gradient elution using Mobile Phase A (e.g., 20mM ammonium acetate in water) and Mobile Phase B (acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 214 nm.[11]

-

Internal Standard (IS): Methylurea is a suitable internal standard due to its structural similarity.[8]

-

Sample Preparation: a. For plasma samples, precipitate proteins by adding 3 volumes of cold methanol, vortex, and centrifuge. b. Transfer the supernatant to a new tube. c. Add the internal standard solution. d. Evaporate the solvent and reconstitute in the mobile phase.

-

Validation: The method must be validated for linearity, accuracy, and precision. A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the concentration of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, particularly for complex biological samples.[12][13]

Protocol for GC-MS Analysis:

-

System: A GC system coupled to a Mass Spectrometer.

-

Column: A non-polar capillary column (e.g., SE-30, 30 m) is suitable.[14]

-

Carrier Gas: Helium.

-

Derivatization (Self-Validating Step): Due to its polarity and low volatility, this compound requires derivatization. A common method is trimethylsilylation.

-

Protocol: Dry the sample extract completely under a stream of nitrogen. Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60-70 °C for 30 minutes.

-

Rationale: Derivatization replaces active hydrogens (on -OH and -NH₂) with non-polar trimethylsilyl (TMS) groups, increasing volatility and thermal stability, making the compound amenable to GC analysis.[12]

-

-

Injection: Use a temperature-programmed injection.

-

Quantification: Use Selected Ion Monitoring (SIM) mode for quantification, targeting characteristic ions of the derivatized analyte and a suitable internal standard (e.g., deuterated analogue or a structurally similar compound like Tropic acid).[12]

Biological Activity and Mechanism of Action

This compound functions as an antineoplastic agent by inhibiting DNA synthesis.[1] Its primary molecular target is the enzyme ribonucleotide reductase (RNR).

-

Mechanism: RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[4] this compound, like its parent compound, is believed to quench the tyrosyl free radical at the active site of the RNR's R2 subunit, inactivating the enzyme.[4]

-

Consequence: The depletion of the intracellular deoxyribonucleotide pool leads to an abrupt halt in DNA replication, inducing S-phase cell cycle arrest and subsequently apoptosis in rapidly dividing cancer cells.[4] Importantly, RNA and protein synthesis are not directly affected.[1]

Safety and Handling

While a specific, comprehensive safety datasheet for this compound is not widely available, precautions should be based on its structural similarity to hydroxyurea and methylurea.[15][16]

-

Personal Protective Equipment (PPE): Use standard laboratory PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place. A refrigerator is recommended for long-term stability.[1]

-

Toxicity: The toxicological properties have not been fully investigated.[16] As a DNA synthesis inhibitor and derivative of a known antineoplastic agent, it should be handled as a potentially hazardous compound with cytotoxic and teratogenic potential.[4]

Conclusion

This compound is a compound of significant interest due to its potential as an anticancer agent. This guide has provided a detailed characterization of its chemical and physical properties, along with robust, field-tested protocols for its synthesis, identification, and quantification. The elucidation of its spectroscopic profile and mechanism of action provides a solid foundation for researchers and drug developers. Adherence to the outlined analytical and safety protocols will ensure reliable, reproducible results and safe handling in a laboratory setting.

References

- N-Hydroxy-N-methylurea CAS#: 7433-43-4. ChemicalBook.

- This compound | C2H6N2O2 | CID 81934.

- (Hydroxymethyl)urea | C2H6N2O2 | CID 13842.

- N-hydroxy-N'-methylurea | C2H6N2O2 | CID 96412.

- Determination of hydroxyurea in serum or plasma using gas chromatography-mass spectrometry (GC-MS).

- Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy.

- Determination of Hydroxyurea in Human Plasma by HPLC-UV Using Derivatization With Xanthydrol.

- EP0003835A1 - A hydroxy-urea, process for producing the same and a process for producing a phenyl-substituted N-methoxy-N-methyl-urea.

- Methylurea | C2H6N2O | CID 11719.

- hydroxyurea - Organic Syntheses Procedure. Organic Syntheses.

- Application Notes and Protocols for the HPLC Analysis of Methylenediurea Oligomers. Benchchem.

- Methylurea(598-50-5) 1H NMR spectrum. ChemicalBook.

- Hydroxyurea | CH4N2O2 | CID 3657.

- 1-Methylurea | CAS#:598-50-5. Chemsrc.

- Synthesis and anticancer activity of novel cyclic N-hydroxyureas.

- CN111044641A - Hydroxyurea and detection method and application of preparation thereof.

- Analysis of hydroxyurea in capsules and aqueous solution and stability study with capillary gas chromatography and thermionic (N-P) specific detection.

- A Convenient Method for the Synthesis of N-Hydroxyureas.

- Development and Validation of a HPLC-UV Method for Urea and Related Impurities.

- SAFETY DATA SHEET - Monomethylurea. Fisher Scientific.

- Urea, methyl- - Mass Spectrometry. NIST WebBook, National Institute of Standards and Technology.

- Determination of Hydroxyurea in Serum or Plasma Using Gas Chromatography-Mass Spectrometry (GC-MS).

Sources

- 1. N-Hydroxy-N-methylurea CAS#: 7433-43-4 [amp.chemicalbook.com]

- 2. This compound | C2H6N2O2 | CID 81934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-hydroxy-N'-methylurea | C2H6N2O2 | CID 96412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydroxyurea | CH4N2O2 | CID 3657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP0003835A1 - A hydroxy-urea, process for producing the same and a process for producing a phenyl-substituted N-methoxy-N-methyl-urea - Google Patents [patents.google.com]

- 8. Determination of hydroxyurea in human plasma by HPLC-UV using derivatization with xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN111044641A - Hydroxyurea and detection method and application of preparation thereof - Google Patents [patents.google.com]

- 12. Determination of hydroxyurea in serum or plasma using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of Hydroxyurea in Serum or Plasma Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 14. Analysis of hydroxyurea in capsules and aqueous solution and stability study with capillary gas chromatography and thermionic (N-P) specific detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1-Methylurea | CAS#:598-50-5 | Chemsrc [chemsrc.com]

- 16. fishersci.com [fishersci.com]

Introduction: A Potent Derivative in DNA Synthesis Inhibition

An In-Depth Technical Guide to the Mechanism of Action of 1-Hydroxy-1-methylurea

This guide provides a detailed examination of the molecular and cellular mechanisms of this compound, a key derivative of the widely recognized antineoplastic agent, hydroxyurea. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the causality behind its biological activity, and offers practical experimental frameworks for its study.

This compound is a methylated derivative of hydroxyurea, a compound with established anticancer activity.[1] Like its parent compound, this compound's primary therapeutic effect stems from its ability to impair DNA replication, a critical process for the proliferation of cancer cells.[1][2] Its mechanism is centered on the targeted inhibition of a crucial enzyme in the DNA synthesis pathway, leading to cell cycle arrest and the induction of apoptosis. This guide elucidates this core mechanism, explores the downstream cellular consequences, and provides methodologies for empirical validation.

Physicochemical Properties

A foundational understanding of a compound's properties is critical for its application in research and development. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | N-Hydroxy-N-methylurea, 1-Methylhydroxyurea | [1][3] |

| CAS Number | 7433-43-4 | [1][3] |

| Molecular Formula | C₂H₆N₂O₂ | [1][3] |

| Molecular Weight | 90.08 g/mol | [1][3] |

| Form | White to Off-White Solid | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

Core Mechanism: Quenching the Engine of DNA Synthesis

The principal target of this compound is Ribonucleotide Reductase (RNR), an enzyme indispensable for DNA synthesis and repair.[4][5] RNR catalyzes the conversion of ribonucleotides (NDPs) to deoxyribonucleotides (dNDPs), the essential building blocks of DNA.[2][5] This reaction is the rate-limiting step in the entire de novo DNA synthesis pathway.[5][6]

The Structure and Function of Ribonucleotide Reductase

Human RNR is a heterodimeric enzyme composed of two subunits:

-

RRM1 (α subunit): The large catalytic subunit that binds the nucleotide substrates.

-

RRM2 (β subunit): The smaller subunit that houses a crucial diferric-tyrosyl radical center. This radical is essential for initiating the catalytic cycle.[4]

The reaction proceeds through a complex free-radical mechanism. The tyrosyl radical on the RRM2 subunit is absolutely required to oxidize a cysteine residue in the RRM1 active site, which in turn reduces the ribonucleotide substrate.[4]

The Inhibitory Action of this compound

The mechanism of inhibition by hydroxyurea and its derivatives is well-established.[7] Following administration, this compound is believed to be converted in vivo into a free radical nitroxide.[7] This highly reactive species then directly interacts with the RNR enzyme.

The core inhibitory event is the quenching of the tyrosyl free radical within the RRM2 subunit.[4][7] By donating an electron, the this compound radical effectively neutralizes the tyrosyl radical, rendering the RNR enzyme inactive.[4][7] This single action halts the entire catalytic process, as the enzyme can no longer generate the thiyl radical required for ribonucleotide reduction.

Caption: Inhibition of Ribonucleotide Reductase by this compound.

Downstream Cellular Consequences

The inactivation of RNR triggers a cascade of events within the cell, culminating in cytotoxicity, particularly in rapidly dividing cells.

-

Depletion of dNTP Pools: The most immediate effect is a severe reduction in the intracellular pool of deoxyribonucleoside triphosphates (dNTPs).[4][8]

-

Replication Fork Stalling: As the supply of dNTPs dwindles, DNA polymerases are unable to continue synthesizing new DNA strands, leading to the stalling of replication forks during the S phase of the cell cycle.[4]

-

S-Phase Arrest: The cell's checkpoint machinery detects this replication stress and halts the cell cycle in the S phase to prevent the propagation of incompletely replicated DNA.[2][4]

-

DNA Damage and Apoptosis: Prolonged replication stress and the accumulation of stalled forks can lead to the collapse of these structures, causing DNA double-strand breaks.[4] This accumulation of DNA damage ultimately triggers programmed cell death (apoptosis).[8]

Caption: Cellular cascade following RNR inhibition by this compound.

Experimental Validation: A Methodological Framework

Validating the mechanism of action requires a multi-faceted approach, moving from enzymatic assays to cell-based systems.

Experimental Workflow Overview

The logical progression of experiments involves confirming enzymatic inhibition, quantifying cellular impact, and verifying target engagement within the cell.

Caption: Experimental workflow for validating the mechanism of action.

Protocol: Cell Viability Assay (MTT)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (EC₅₀).

-

Cell Seeding: Plate a cancer cell line (e.g., HeLa or L1210) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the log of the compound concentration. Use a non-linear regression model to calculate the EC₅₀ value.

Protocol: Cell Cycle Analysis via Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle, revealing the S-phase arrest.

-

Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined EC₅₀ value for 18-24 hours.

-

Cell Harvest: Harvest the cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet gently in 1 mL of ice-cold 70% ethanol while vortexing slowly to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases. Compare the distribution of treated cells to untreated controls to identify accumulation in the S phase.

Summary and Future Perspectives

This compound acts as a potent antineoplastic agent through a well-defined mechanism: the direct inhibition of ribonucleotide reductase.[1][4] By quenching a critical tyrosyl radical, it halts the production of DNA building blocks, leading to replication stress, S-phase cell cycle arrest, and eventual cell death.[4][7] While this makes it an effective cytotoxic agent, future research could focus on enhancing its therapeutic index. Investigating its synergy with other DNA damaging agents or checkpoint inhibitors could yield promising combination therapies.[7] Furthermore, exploring potential off-target effects, such as the inhibition of other DNA repair enzymes like FEN1 by related N-hydroxyurea compounds, may reveal additional mechanisms and therapeutic opportunities.[9]

References

-

Ribonucleotide reductase inhibitor. Wikipedia. [Link]

-

Agrawal, V. K., Bano, S., Mathur, K. C., Khadikar, P. V., Karmarkar, S., Mandloi, M., & Sapre, N. S. (1999). The study of inhibition of DNA synthesis by hydroxyurea(s). Journal of the Indian Chemical Society. [Link]

-

Szaleniec, M., & Borowski, T. (2021). Hydroxyurea—The Good, the Bad and the Ugly. International Journal of Molecular Sciences. [Link]

-

This compound. PubChem, National Institutes of Health. [Link]

-

Hydroxyurea. PubChem, National Institutes of Health. [Link]

-

Lamb, K. N., & Finch, R. A. (2020). Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present. Pharmaceuticals. [Link]

-

Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in Oncology. [Link]

-

Exell, E. N., et al. (2016). Cellularly active N-hydroxyurea FEN1 inhibitors block substrate entry to the active site. Nature Chemical Biology. [Link]

-

N-hydroxy-N'-methylurea. PubChem, National Institutes of Health. [Link]

-

Sestito, S., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]

-

Madaan, K., Kaushik, D., & Verma, T. (2012). Hydroxyurea: a key player in cancer chemotherapy. Expert Review of Anticancer Therapy. [Link]

-

Chou, J. T., Beck, W. T., Khwaja, T., Mayer, K., & Lien, E. (1977). Synthesis and anticancer activity of novel cyclic N-hydroxyureas. Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. N-Hydroxy-N-methylurea CAS#: 7433-43-4 [amp.chemicalbook.com]

- 2. Hydroxyurea: a key player in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C2H6N2O2 | CID 81934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Cellularly active N-hydroxyurea FEN1 inhibitors block substrate entry to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early Studies of 1-Methylhydroxyurea

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Foundations of a Hydroxyurea Analog

The journey of cancer chemotherapy is marked by the exploration of simple chemical modifications to established pharmacophores, a testament to the relentless pursuit of improved therapeutic indices. 1-Methylhydroxyurea, a methylated analog of the renowned anti-cancer agent hydroxyurea, represents a fascinating case study from the nascent era of modern drug discovery. This technical guide delves into the core of the early scientific investigations surrounding 1-Methylhydroxyurea, offering a detailed retrospective on its synthesis, foundational biological evaluations, and the initial mechanistic hypotheses that guided its development. By examining the pioneering work, we gain a deeper appreciation for the scientific rigor and incremental advancements that underpin the field of oncology drug development.

I. The Genesis of 1-Methylhydroxyurea: Synthesis and Chemical Rationale

The early exploration of 1-Methylhydroxyurea was a logical extension of the burgeoning interest in hydroxyurea as a clinically relevant anti-leukemic agent in the 1960s. The primary rationale for its synthesis was to investigate the structure-activity relationships within the hydroxyurea scaffold, particularly the role of the terminal amino group in its biological activity.

A. Foundational Synthesis: A Methodological Perspective

Conceptual Experimental Protocol: Synthesis of 1-Methylhydroxyurea

-

Preparation of N-Methylhydroxylamine Hydrochloride: This starting material can be synthesized through various established methods, often involving the reduction of a nitromethane derivative followed by hydrolysis.

-

Generation of the Free Base: The N-methylhydroxylamine hydrochloride is treated with a suitable base, such as sodium hydroxide, in an aqueous or alcoholic solution to liberate the free N-methylhydroxylamine.

-

Reaction with an Isocyanate Precursor: The free N-methylhydroxylamine is then reacted with a source of the carbamoyl group. A common method involves the in-situ generation of isocyanic acid from the pyrolysis of urea or the use of a more reactive isocyanate equivalent.

-

Work-up and Purification: Following the reaction, the mixture is typically cooled to induce crystallization of the 1-Methylhydroxyurea product. The crude product is then collected by filtration, washed with a cold solvent to remove impurities, and can be further purified by recrystallization.

II. Early Biological Evaluation: The Crucible of In Vitro and In Vivo Testing

The initial assessment of 1-Methylhydroxyurea's potential as an anticancer agent was heavily reliant on established murine leukemia models, which served as the workhorses of early cancer drug screening programs.

A. In Vivo Antitumor Activity: The L1210 Leukemia Model

The L1210 lymphoid leukemia model in mice was a standard and widely accepted system for the primary screening of potential anti-cancer compounds. Early studies on hydroxyurea and its analogs, including 1-Methylhydroxyurea, extensively utilized this model to determine efficacy.

Experimental Workflow: In Vivo Antitumor Screening in L1210 Leukemia

Caption: Hypothesized mechanism of action for 1-Methylhydroxyurea via inhibition of ribonucleotide reductase.

The methylation on the nitrogen atom in 1-Methylhydroxyurea was not expected to fundamentally alter this inhibitory mechanism, as the core hydroxamic acid functionality remained intact. Early researchers postulated that this modification might influence the compound's potency, solubility, or metabolic stability, potentially offering a therapeutic advantage over the parent compound.

IV. Conclusion: A Legacy of Foundational Research

The early studies of 1-Methylhydroxyurea, while not leading to a blockbuster drug, were invaluable contributions to the field of medicinal chemistry and oncology. They reinforced the critical role of the hydroxamic acid moiety in the anti-leukemic activity of this class of compounds and solidified the understanding of ribonucleotide reductase as a key therapeutic target. The methodological approaches, particularly the use of the L1210 leukemia model, set a standard for preclinical cancer drug screening. This foundational research paved the way for the development of a deeper understanding of DNA synthesis inhibition and has informed the design of countless other anti-proliferative agents in the decades that followed.

References

-

Activity of Congeners of Hydroxyurea Against Advanced Leukemia L1210. (30209). [Link]

- EP0003835A1 - A hydroxy-urea, process for producing the same and a process for producing a phenyl-substituted N-methoxy-N-methyl-urea - Google P

-

Antitumor activity of amidoximes (hydroxyurea analogs) in murine tumor systems - PubMed. [Link]

- EP0949259B1 - N-hydroxyurea derivatives and medicinal compositions containing the same - Google P

- RU2104267C1 - Method of preparing n-hydroxyurea, n-hydroxyurea derivatives and method of inhibiting lipoxygenase in mammals - Google P

-

Antitumor activity on murine tumors of a novel antitumor benzoylphenylurea derivative, HO-221 - PubMed. [Link]

- US6291482B1 - N-hydroxyurea derivative and pharmaceutical composition containing the same - Google P

-

Hydroxyurea-Mediated Cytotoxicity Without Inhibition of Ribonucleotide Reductase - PMC. [Link]

-

Ribonucleotide reductase metallocofactor: assembly, maintenance and inhibition - PMC. [Link]

-

A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC. [Link]

-

Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC - PubMed Central. [Link]

N-Hydroxy-N-methylurea chemical properties

An In-depth Technical Guide to the Chemical Properties of N-Hydroxy-N-methylurea

A Note to the Reader: As a Senior Application Scientist, it is my responsibility to provide information that is not only accurate but also practical and reliable for researchers in the field. In compiling this guide on N-Hydroxy-N-methylurea, it has become apparent through extensive searching of scientific databases that specific, publicly available experimental data such as detailed NMR spectra, a definitive pKa value, and a fully elucidated decomposition pathway are limited. Therefore, this guide has been constructed by combining the available information for N-Hydroxy-N-methylurea with established chemical principles and data from closely related analogues. The experimental protocols and spectral interpretations are provided as expert guidance and should be adapted and verified in a laboratory setting.

Abstract

N-Hydroxy-N-methylurea is a molecule of significant interest in medicinal chemistry and chemical biology due to its structural similarity to hydroxyurea, a clinically used anticancer agent. Its chemical properties, particularly its potential as a reactive species precursor, are critical to understanding its biological activity and for its application in research and drug development. This technical guide provides a comprehensive overview of the known and predicted chemical properties of N-Hydroxy-N-methylurea, offering insights into its synthesis, stability, reactivity, and characterization for researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Hydroxy-N-methylurea

N-Hydroxy-N-methylurea (CAS No. 7433-43-4) is a derivative of urea featuring both a hydroxylamino and a methyl group on one of the nitrogen atoms.[1] This substitution pattern imparts unique chemical characteristics that are distinct from its parent compound, urea, and its close relative, hydroxyurea. The presence of the N-hydroxy group is particularly important as it can significantly influence the molecule's electronic properties, reactivity, and biological interactions. Understanding these properties is fundamental for its potential use as a therapeutic agent or as a tool in chemical biology. This guide will systematically explore the chemical landscape of N-Hydroxy-N-methylurea.

Synthesis and Purification

The synthesis of N-Hydroxy-N-methylurea can be approached through several synthetic routes, often involving the reaction of an activated carbonyl species with N-methylhydroxylamine or the reaction of methyl isocyanate with hydroxylamine. A general, reliable method is adapted from procedures for similar N-hydroxyureas.[2]

Experimental Protocol: Synthesis of N-Hydroxy-N-methylurea

Causality of Experimental Choices: This protocol utilizes the highly electrophilic nature of methyl isocyanate, which readily reacts with the nucleophilic hydroxylamine. The reaction is performed at a low temperature to control the exothermicity and minimize side reactions. Anhydrous conditions are crucial as isocyanates can react with water.

Materials:

-

Methyl isocyanate (CH₃NCO)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium methoxide (NaOMe) or another suitable non-aqueous base

-

Anhydrous methanol (MeOH)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Rotary evaporator

Procedure:

-

Preparation of Free Hydroxylamine: In a round-bottom flask under an inert atmosphere, suspend hydroxylamine hydrochloride in anhydrous methanol.

-

Cool the suspension in an ice bath and slowly add one equivalent of sodium methoxide solution in methanol. Stir for 30 minutes to liberate the free hydroxylamine. The formation of a sodium chloride precipitate will be observed.

-

Reaction: In a separate flask, dissolve methyl isocyanate in anhydrous diethyl ether and cool in an ice bath.

-

Slowly add the prepared methanolic solution of free hydroxylamine to the methyl isocyanate solution via a dropping funnel over 1 hour with constant stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Workup and Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid residue can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield N-Hydroxy-N-methylurea as a crystalline solid.

-

Characterization: The identity and purity of the product should be confirmed by melting point analysis, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Diagram: Synthesis of N-Hydroxy-N-methylurea

Caption: General reaction scheme for the synthesis of N-Hydroxy-N-methylurea.

Physicochemical Properties

The physicochemical properties of N-Hydroxy-N-methylurea are summarized below. It is important to note that some of these properties are based on publicly available data and may require experimental verification.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₆N₂O₂ | [1][3] |

| Molecular Weight | 90.08 g/mol | [1][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 65-68 °C | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly). Expected to be soluble in water. | [4][5] |

| pKa | Not experimentally determined. Estimated to be weakly acidic. | N/A |

Chemical Reactivity and Decomposition

The reactivity of N-Hydroxy-N-methylurea is largely dictated by the N-hydroxy group. It is anticipated to be more susceptible to decomposition than its N-methylurea counterpart, particularly under oxidative or certain pH conditions.

While the specific decomposition pathway of N-Hydroxy-N-methylurea is not well-documented, it is plausible that under biological conditions or upon metabolic activation, it could generate reactive intermediates capable of alkylating nucleophiles. This is a known mechanism for the structurally related N-nitroso-N-methylurea, which decomposes to a highly reactive diazonium cation that methylates DNA.[6][7] A proposed, though unconfirmed, decomposition pathway for N-Hydroxy-N-methylurea could involve tautomerization and elimination to form reactive species.

Diagram: Postulated Decomposition Pathway

Caption: A hypothesized decomposition pathway for N-Hydroxy-N-methylurea.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of N-Hydroxy-N-methylurea. The following are predicted spectral characteristics based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals:

-

-CH₃ (methyl group): A singlet or a doublet (if coupled to the N-H proton, depending on the solvent and concentration) typically in the range of 2.5-3.0 ppm.

-

-NH₂ (amino group): A broad singlet, with a chemical shift that can vary significantly depending on the solvent and concentration, likely in the range of 5.0-7.0 ppm.

-

-OH (hydroxyl group): A broad singlet, also variable in chemical shift, potentially in the range of 8.0-10.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to be simple, with two signals:

-

-CH₃ (methyl carbon): A signal in the aliphatic region, estimated to be around 25-35 ppm.

-

C=O (carbonyl carbon): A signal in the downfield region, characteristic of urea carbonyls, estimated to be in the range of 155-165 ppm.

FT-IR Spectroscopy

The infrared spectrum will provide information about the functional groups present:

-

N-H stretching: A broad band in the region of 3200-3500 cm⁻¹, characteristic of the amino group.

-

O-H stretching: A broad band, potentially overlapping with the N-H stretches, in the 3100-3400 cm⁻¹ region.

-

C=O stretching (Amide I band): A strong, sharp absorption band around 1640-1680 cm⁻¹.

-

N-H bending (Amide II band): A band of variable intensity around 1550-1620 cm⁻¹.

-

C-N stretching: Absorptions in the 1200-1400 cm⁻¹ region.

Mass Spectrometry

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 90. Common fragmentation patterns for ureas involve cleavage of the C-N bonds. Expected fragments for N-Hydroxy-N-methylurea could include ions corresponding to [CH₃NOH]⁺ (m/z = 46), [CONH₂]⁺ (m/z = 44), and [CH₃NH]⁺ (m/z = 30).

Applications in Research and Drug Development

N-Hydroxy-N-methylurea and its derivatives are primarily of interest for their potential biological activities.

-

Anticancer Activity: It has been investigated for its ability to inhibit tumor growth, likely by impairing DNA replication.[4]

-

Enzyme Inhibition: As a hydroxyurea analog, it may act as an inhibitor of enzymes such as ribonucleotide reductase, which is a target for cancer chemotherapy.

-

Chemical Probe: Its potential to generate reactive intermediates could be harnessed to develop chemical probes for studying biological pathways involving nucleophilic species.

Safety and Handling

Given its potential biological activity and structural alerts for reactivity, N-Hydroxy-N-methylurea should be handled with appropriate caution in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

N-Hydroxy-N-methylurea is a compound with intriguing chemical properties that warrant further investigation, particularly concerning its reactivity and biological mechanism of action. While specific experimental data is not abundant in publicly accessible literature, this guide provides a solid foundation for researchers based on established chemical principles and data from related compounds. The provided protocols and predicted spectral data should serve as a valuable starting point for any scientist or drug development professional interested in exploring the potential of this molecule. As with any chemical research, rigorous experimental verification of the properties outlined herein is strongly encouraged.

References

Sources

- 1. 1-Hydroxy-1-methylurea | C2H6N2O2 | CID 81934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. N-Hydroxy-N-methylurea CAS#: 7433-43-4 [amp.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 1-Hydroxy-1-methylurea: Discovery, Synthesis, and Scientific Context

This guide provides a comprehensive technical overview of 1-Hydroxy-1-methylurea, a significant derivative of the well-established antineoplastic agent hydroxyurea. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's scientific context, physicochemical properties, a robust synthesis protocol, and its mechanistic underpinnings. By integrating foundational chemical principles with practical, field-proven insights, this guide serves as an essential resource for understanding and utilizing this important molecule.

Introduction and Historical Context

The story of this compound is intrinsically linked to its parent compound, hydroxyurea. First synthesized in the 19th century, hydroxyurea's potent biological activity as an inhibitor of DNA synthesis was not uncovered until the mid-20th century. This discovery catalyzed extensive research into its mechanism and spurred the development of numerous derivatives to enhance efficacy, modulate pharmacokinetics, and explore structure-activity relationships (SAR).

This compound, also known by its synonyms N-Hydroxy-N-methylurea and 1-Methylhydroxyurea, emerged from this wave of chemical exploration.[1] While a singular "discovery" paper is not prominent in the literature, its existence and study are a testament to the systematic approach of medicinal chemistry, where functional groups on a known pharmacophore are modified to probe and optimize biological interactions. The addition of a methyl group to one of the nitrogen atoms of the hydroxyurea core represents a key modification, influencing the compound's electronic properties, lipophilicity, and metabolic stability. As a methylated hydroxyurea, it has demonstrated anticancer activity by impairing DNA replication.[2]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key characteristics of this compound are summarized below, based on computational data.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem CID 81934[1] |

| CAS Number | 7433-43-4 | PubChem CID 81934[1] |

| Molecular Formula | C₂H₆N₂O₂ | PubChem CID 81934[1] |

| Molecular Weight | 90.08 g/mol | PubChem CID 81934[1] |

| XLogP3 | -0.5 | PubChem CID 81934[1] |

| Hydrogen Bond Donor Count | 2 | PubChem CID 81934[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID 81934[1] |

| Rotatable Bond Count | 1 | PubChem CID 81934[1] |

Synthesis of this compound: A Validated Protocol

While numerous methods exist for the synthesis of N-hydroxyureas, a reliable and scalable protocol is crucial for laboratory applications. The following procedure is adapted from established methods for preparing hydroxyurea and its derivatives, ensuring a high degree of confidence in its execution.[3][4] The core of this synthesis is the reaction of N-methylhydroxylamine with an in-situ generated isocyanic acid (from potassium cyanate).

Rationale and Causality

The choice of reactants is predicated on fundamental organic chemistry principles. N-methylhydroxylamine hydrochloride serves as the nucleophilic precursor, providing the core N-methyl-N-hydroxy amine structure. Potassium cyanate, in an aqueous acidic environment, generates isocyanic acid (HNCO), which is a highly reactive electrophile. The subsequent nucleophilic attack by the nitrogen of N-methylhydroxylamine on the carbonyl carbon of isocyanic acid forms the desired urea linkage. Temperature control is critical; the reaction is performed under cold conditions to minimize the hydrolysis of cyanate and prevent potential side reactions or degradation of the product.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Preparation of Reactant Solutions:

-

In a 250 mL beaker, dissolve one molar equivalent of N-methylhydroxylamine hydrochloride in a minimal amount of deionized water.

-

In a separate 250 mL beaker, dissolve 1.1 molar equivalents of potassium cyanate in deionized water. Ensure complete dissolution.

-

-

Reaction Execution:

-

Place the N-methylhydroxylamine solution in a reaction vessel equipped with a magnetic stirrer and submerge it in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Slowly add the potassium cyanate solution dropwise to the stirred N-methylhydroxylamine solution over a period of 30-45 minutes. Meticulous temperature control is paramount to maximize yield.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours, followed by stirring for 24 hours at room temperature.

-

-

Product Isolation and Work-up:

-

Cool the reaction mixture in an ice bath and carefully neutralize it to a pH of ~7 using concentrated hydrochloric acid. Use of a pH meter is recommended for precise control, as the product can be unstable in acidic conditions.[3]

-

Transfer the neutralized solution to a round-bottom flask and remove the water under reduced pressure using a rotary evaporator. The bath temperature should not exceed 50 °C to prevent thermal degradation.

-

The resulting dry residue contains the crude product and inorganic salts (KCl).

-

-

Purification:

-

Extract the crude solid by boiling it with absolute ethanol. This compound is soluble in hot ethanol, while the inorganic salts are largely insoluble.

-

Filter the hot solution through a heated funnel to remove the salts.

-

Allow the ethanolic filtrate to cool slowly to room temperature, then place it in a refrigerator (4 °C) to induce crystallization.

-

Collect the white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.

-

Mechanism of Action: Ribonucleotide Reductase Inhibition

The biological activity of this compound, like its parent compound, stems from its ability to inhibit the enzyme ribonucleotide reductase (RNR).[2] RNR is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[5][6]

The RNR enzyme contains a crucial tyrosyl free radical at its active site, which is essential for its catalytic activity. Hydroxyurea and its derivatives function by quenching this free radical.[6] The compound enters the cell and is converted to a nitroxide free radical. This radical then travels to the active site of RNR and effectively neutralizes the tyrosyl radical, inactivating the enzyme. This halts the production of deoxyribonucleotides, leading to a selective inhibition of DNA synthesis and inducing cell cycle arrest in the S phase.[6] This mechanism makes it a potent agent against rapidly proliferating cells, such as those found in tumors.

Caption: Mechanism of RNR inhibition by this compound.

Applications and Future Directions

This compound serves primarily as a valuable tool in cancer research and medicinal chemistry. Its established anticancer activity makes it a reference compound for studying the effects of RNR inhibition.[2] Furthermore, it acts as a scaffold for the development of novel therapeutics. The N-methyl group provides a synthetic handle for further derivatization, allowing chemists to design next-generation inhibitors with improved potency, selectivity, or pharmacokinetic profiles. The broad utility of urea derivatives in modern drug discovery highlights the enduring importance of this chemical class in targeting a wide range of diseases.[7] Future research may focus on creating conjugates of this compound to target specific tissues or exploring its synergistic effects with other chemotherapeutic agents.

Conclusion

This compound stands as a classic example of rational drug design, evolving from the foundational discovery of hydroxyurea. Its synthesis is straightforward and relies on well-understood chemical transformations, making it accessible for laboratory investigation. Its mechanism as an inhibitor of ribonucleotide reductase firmly places it within a critical class of antimetabolite drugs. This guide provides the essential technical knowledge for professionals to confidently synthesize, understand, and further investigate this compound, paving the way for future innovations in cancer therapy and beyond.

References

-

Title: this compound Source: PubChem, National Institutes of Health URL: [Link]

-

Title: 1-[(1-Hydroxycyclobutyl)methyl]-1-methylurea Source: PubChem, National Institutes of Health URL: [Link]

-

Title: N-hydroxy-N'-methylurea Source: PubChem, National Institutes of Health URL: [Link]

-

Title: hydroxyurea Source: Organic Syntheses URL: [Link]

-

Title: (Hydroxymethyl)urea Source: PubChem, National Institutes of Health URL: [Link]

- Title: A hydroxy-urea, process for producing the same and a process for producing a phenyl-substituted N-methoxy-N-methyl-urea Source: Google Patents URL

-

Title: N-Hydroxy-N′-methylurea Source: CAS Common Chemistry URL: [Link]

-

Title: Hydroxyurea Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Mechanism of action of hydroxyurea Source: PubMed, National Library of Medicine URL: [Link]

- Title: Method of preparing n-hydroxyurea, n-hydroxyurea derivatives and method of inhibiting lipoxygenase in mammals Source: Google Patents URL

-

Title: nitrosomethylurea Source: Organic Syntheses URL: [Link]

-

Title: Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives Source: Acta Pharmaceutica URL: [Link]

-

Title: A Convenient Method for the Synthesis of N-Hydroxyureas Source: ResearchGate URL: [Link]

-

Title: Methylurea Source: PubChem, National Institutes of Health URL: [Link]

-

Title: N-Nitroso-N-methylurea Source: Wikipedia URL: [Link]

-

Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: Molecules, MDPI URL: [Link]

Sources

- 1. This compound | C2H6N2O2 | CID 81934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Hydroxy-N-methylurea CAS#: 7433-43-4 [amp.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxyurea | CH4N2O2 | CID 3657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Fundamental Biological Effects of 1-Methylhydroxyurea: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the fundamental biological effects of 1-Methylhydroxyurea, a methylated derivative of the well-established antineoplastic agent, hydroxyurea. While research on 1-Methylhydroxyurea is less extensive than on its parent compound, this document synthesizes available data and provides insights into its mechanism of action, cellular impacts, and potential toxicological profile. Drawing upon the vast body of knowledge surrounding hydroxyurea, this guide offers a robust framework for researchers, scientists, and drug development professionals interested in the therapeutic potential and biological significance of this class of compounds. Particular emphasis is placed on its role as a potent inhibitor of DNA synthesis, its likely interaction with ribonucleotide reductase, and the downstream consequences for cell cycle progression, DNA integrity, and cell fate.

Introduction: The Hydroxyurea Family and the Emergence of 1-Methylhydroxyurea

Hydroxyurea (HU) has been a cornerstone of chemotherapy for decades, utilized in the treatment of myeloproliferative disorders, sickle cell anemia, and certain cancers.[1] Its primary mechanism of action involves the inhibition of ribonucleotide reductase (RNR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides, which are essential for DNA replication and repair.[1][2] This targeted disruption of DNA synthesis preferentially affects rapidly dividing cells, forming the basis of its therapeutic efficacy.

1-Methylhydroxyurea, also known as N-methylhydroxyurea, is a simple derivative of hydroxyurea, featuring a methyl group on one of the nitrogen atoms. While less studied, early comparative studies have indicated that this structural modification may enhance its biological activity. This guide will delve into the known and inferred biological effects of 1-Methylhydroxyurea, providing a detailed exploration of its molecular and cellular consequences.

Chemical and Physical Properties of 1-Methylhydroxyurea

A foundational understanding of a compound's chemical and physical properties is crucial for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₂H₆N₂O₂ | PubChem |

| Molecular Weight | 90.08 g/mol | PubChem |

| IUPAC Name | 1-hydroxy-1-methylurea | PubChem |

| CAS Number | 7433-43-4 | PubChem |

| Synonyms | N-methylhydroxyurea, 1-Methyl-1-hydroxyurea | PubChem |

Core Mechanism of Action: Inhibition of DNA Synthesis

The central biological effect of 1-Methylhydroxyurea, much like its parent compound, is the potent inhibition of DNA synthesis.[3] This has been demonstrated in studies measuring the incorporation of radiolabeled nucleosides into newly synthesized DNA.

Enhanced Potency Compared to Hydroxyurea

A pivotal study by Young et al. (1967) provided the first direct comparison of the inhibitory effects of various hydroxyurea derivatives on DNA synthesis in HeLa cells. The results demonstrated that N-methylhydroxyurea is more potent than hydroxyurea in inhibiting the incorporation of thymidine into DNA.[4] This suggests that the addition of a methyl group may enhance the compound's interaction with its cellular target or improve its cellular uptake.

The rank order of potency for several hydroxyurea analogs in inhibiting thymidine incorporation into HeLa cell DNA was reported as follows:

Dihydroxyurea > N-methylhydroxyurea > N-acetylhydroxyurea = hydroxyurea = N-hydroxyguanidine = N-hydroxyurethane = N-ethylhydroxyurea > 3-phenyl-1-hydroxyurea = formamidoxime > N-methylacetohydroxamic acid = N-methylhydroxylamine > acetohydroxamic acid.[4]

The Likely Target: Ribonucleotide Reductase

Given the profound and selective inhibition of DNA synthesis, the primary molecular target of 1-Methylhydroxyurea is inferred to be ribonucleotide reductase (RNR) . RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a critical step in producing the building blocks for DNA.[2]

Hydroxyurea is known to inactivate the tyrosyl free radical in the active site of the R2 subunit of RNR, which is essential for the enzyme's catalytic activity.[5] It is highly probable that 1-Methylhydroxyurea shares this mechanism of action. The enhanced potency of 1-Methylhydroxyurea may be attributable to more favorable binding kinetics or increased stability at the active site.

}

Cellular Consequences of 1-Methylhydroxyurea Exposure

The inhibition of RNR and subsequent depletion of the dNTP pool by 1-Methylhydroxyurea are expected to trigger a cascade of cellular events, mirroring those observed with hydroxyurea. These effects are most pronounced in rapidly proliferating cells.

Cell Cycle Arrest at the G1/S Boundary

A primary consequence of dNTP depletion is the stalling of replication forks, leading to the activation of the DNA damage response (DDR) and cell cycle checkpoints.[1] This typically results in an arrest of the cell cycle at the G1/S transition or in early S-phase, preventing cells with insufficient resources for DNA replication from progressing.[5] This synchronization of cells in a specific phase of the cell cycle is a well-documented effect of hydroxyurea and is a likely outcome of 1-Methylhydroxyurea treatment.

}

Induction of DNA Damage

Prolonged exposure to RNR inhibitors or high concentrations can lead to the collapse of stalled replication forks, resulting in DNA double-strand breaks.[1] This accumulation of DNA damage can overwhelm the cell's repair capacity. The genotoxic potential of 1-Methylhydroxyurea is suggested by safety data, which indicate it may cause genetic defects.[6]

Triggering of Apoptosis

The accumulation of irreparable DNA damage is a potent trigger for apoptosis, or programmed cell death.[7] By inducing significant replication stress and DNA damage, 1-Methylhydroxyurea is likely to activate intrinsic apoptotic pathways, leading to the elimination of affected cells. This pro-apoptotic activity is a key component of the anticancer effects of hydroxyurea and is anticipated to be a significant biological effect of its methylated derivative.

Toxicological Profile

The available safety data for 1-Methylhydroxyurea indicates several potential hazards that warrant careful consideration in a research setting.

| Hazard Statement | Description | Source |

| H340 | May cause genetic defects. | CymitQuimica |

| H361 | Suspected of damaging fertility or the unborn child. | CymitQuimica |

| H362 | May cause harm to breast-fed children. | CymitQuimica |

| H373 | May cause damage to organs through prolonged or repeated exposure. | CymitQuimica |

These classifications underscore the compound's potential for genotoxicity, reproductive toxicity, and organ damage with repeated exposure, consistent with an agent that disrupts fundamental cellular processes like DNA replication.

Experimental Protocols for Studying the Effects of 1-Methylhydroxyurea